N-(2-benzylphenyl)pyrazine-2-carboxamide
Overview
Description
N-(2-benzylphenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C18H15N3O. It is a member of the pyrazinecarboxamide family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
N-(2-benzylphenyl)pyrazine-2-carboxamide primarily targets photosynthetic electron transport (PET) in plant chloroplasts . It acts as a photosystem (PS) 2 inhibitor .
Mode of Action
The compound interacts with its targets, inhibiting the photosynthetic electron transport process. This interaction results in changes to the normal functioning of the photosystem, leading to a disruption in the photosynthesis process .
Biochemical Pathways
The affected biochemical pathway is the photosynthetic electron transport chain in plant chloroplasts. The inhibition of this pathway disrupts the normal photosynthesis process, affecting the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
The compound’s lipophilicity is known to be a key factor related to cell transmembrane transport and other biological processes .
Result of Action
The compound exhibits antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains . It also shows antifungal activity against Trichophyton mentagrophytes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antifungal activity against T. mentagrophytes increases approximately linearly with increasing compound lipophilicity up to a certain point, after which further increase in lipophilicity results in a significant loss of activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)pyrazine-2-carboxamide typically involves the aminolysis of pyrazinecarboxylic acid chlorides with substituted benzylamines. One common method includes the reaction of pyrazine-2-carboxylic acid chloride with 2-benzylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by integrating multiple reaction steps into a single continuous process. This approach not only improves yield but also reduces the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of pyrazine-2-carboxamide derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new therapeutic agents for treating infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide
- 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide
- 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide
Uniqueness
N-(2-benzylphenyl)pyrazine-2-carboxamide stands out due to its unique benzylphenyl substitution, which imparts distinct physicochemical properties and biological activities. Compared to other pyrazinecarboxamide derivatives, it exhibits higher lipophilicity, which enhances its ability to penetrate cell membranes and exert its antimicrobial effects .
Properties
IUPAC Name |
N-(2-benzylphenyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(17-13-19-10-11-20-17)21-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSGVOIJOGRHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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